molecular formula C20H21FN4O2S B11190773 3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide

Cat. No.: B11190773
M. Wt: 400.5 g/mol
InChI Key: SDYMPHLQCWHPOT-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide is a complex organic compound that features a combination of fluorine, methoxy, thiophene, pyrazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide typically involves multiple steps, starting with the preparation of key intermediates such as 3-Fluoro-4-methoxyacetophenone . This intermediate can be synthesized via a Friedel-Crafts acylation reaction involving o-fluoroanisole and acetic anhydride . The subsequent steps involve the formation of the pyrazole and piperidine rings, followed by their coupling with the benzamide moiety under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while substitution of the fluorine atom can result in a variety of substituted benzamides.

Scientific Research Applications

3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of fluorinated compounds with biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can enhance the compound’s binding affinity to target proteins, while the thiophene and pyrazole rings can modulate its biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxy-N-{1-[3-(thiophen-2-YL)-1H-pyrazol-5-YL]piperidin-4-YL}benzamide is unique due to its combination of functional groups, which can result in distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H21FN4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

3-fluoro-4-methoxy-N-[1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide

InChI

InChI=1S/C20H21FN4O2S/c1-27-17-5-4-13(11-15(17)21)20(26)22-14-6-8-25(9-7-14)19-12-16(23-24-19)18-3-2-10-28-18/h2-5,10-12,14H,6-9H2,1H3,(H,22,26)(H,23,24)

InChI Key

SDYMPHLQCWHPOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4=CC=CS4)F

Origin of Product

United States

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